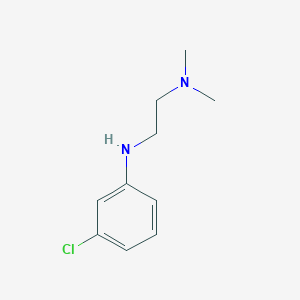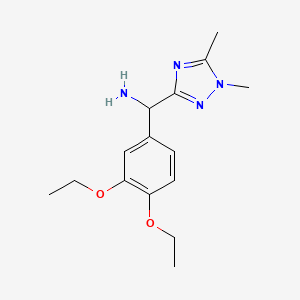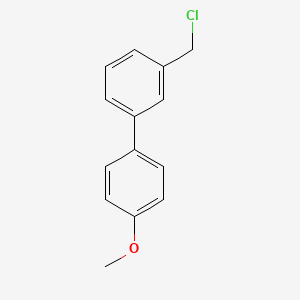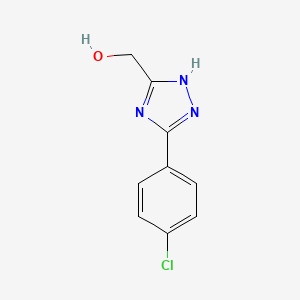![molecular formula C20H18N2O4S2 B12123435 N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123435.png)
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with other functional groups, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a suitable cyclizing agent, such as acetic anhydride, to form the thiazolidinone ring.
Benzamide Formation: The final step involves the reaction of the thiazolidinone derivative with 2-methylbenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research focuses on its therapeutic potential. Studies have indicated that it may inhibit certain enzymes or pathways involved in disease progression, making it a promising lead compound for new medications.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide exerts its effects involves its interaction with molecular targets like enzymes or receptors. The thiazolidinone ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiosemicarbazones: Studied for their antiviral and anticancer activities.
Benzamides: Used in various therapeutic applications, including antipsychotics and antiemetics.
Uniqueness
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide stands out due to its combined structural features of thiazolidinone and benzamide, which confer unique chemical reactivity and biological activity. Its dual functionality allows for versatile applications in different scientific fields, making it a compound of significant interest.
Properties
Molecular Formula |
C20H18N2O4S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C20H18N2O4S2/c1-12-6-4-5-7-15(12)18(23)21-22-19(24)17(28-20(22)27)10-13-8-9-14(25-2)11-16(13)26-3/h4-11H,1-3H3,(H,21,23)/b17-10- |
InChI Key |
PTALYMQBTYTZMQ-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B12123357.png)
![3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12123369.png)
![4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12123377.png)


![4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12123396.png)

![Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12123403.png)




![3-m-tolyl-1H-[1,2,4]triazole](/img/structure/B12123445.png)
![Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate](/img/structure/B12123446.png)
